3-Trifluoromethoxy-N-(trimethylsiliyl)aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of 3-Trifluoromethoxy-N-(trimethylsiliyl)aniline has been reported in several studies. One method involves the synthesis of 3-(trifluoromethoxy)aniline from 2-chlorophenol . Another method involves the metalation of the BOC-protected ortho and para isomer with tert-butyllithium, followed by carboxylation .Molecular Structure Analysis

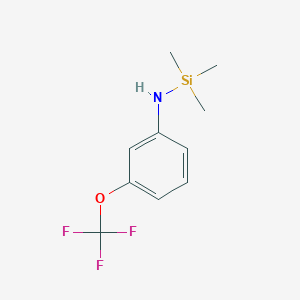

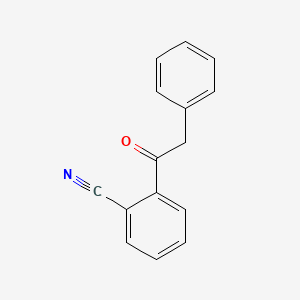

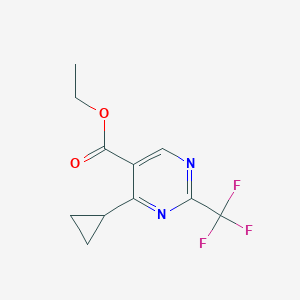

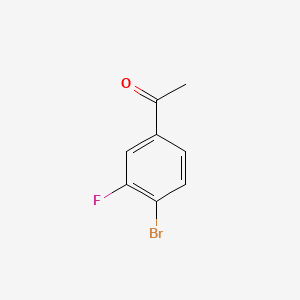

The molecular structure of 3-Trifluoromethoxy-N-(trimethylsiliyl)aniline consists of a trifluoromethoxy group (CF3O-) attached to an aniline (C6H4NH2) molecule. The nitrogen atom in the aniline group is further substituted with a trimethylsilyl group (Si(CH3)3).Scientific Research Applications

The trifluoromethoxy group is becoming increasingly important in both agrochemical research and pharmaceutical chemistry . It’s known for its high electronegativity and increased stability and lipophilicity . Here are some general applications of compounds containing the trifluoromethoxy group:

-

Pharmaceutical Chemistry

- The trifluoromethoxy group is found in many FDA-approved drugs . It’s often incorporated into potential drug molecules, including their syntheses and uses for various diseases and disorders .

- For example, Alpelisib, a drug used to treat breast cancer, contains a trifluoromethoxy alkyl substituted pyridine .

-

Agrochemical Research

-

Synthesis of Other Compounds

-

Research Tool in Chemistry

-

Development of New Pharmaceuticals

- The trifluoromethoxy group is found in many FDA-approved drugs . It’s often incorporated into potential drug molecules, including their syntheses and uses for various diseases and disorders .

- For example, Alpelisib, a drug used to treat breast cancer, contains a trifluoromethoxy alkyl substituted pyridine .

-

Development of New Pesticides

-

Chemical Synthesis

-

Bioactive Substituent

-

Fluorine-Containing Compounds

-

Pesticides

-

Voltage-Gated Sodium Channel (vgSCh) Modulator

-

Insect Growth Regulant (IGR)

Safety And Hazards

properties

IUPAC Name |

3-(trifluoromethoxy)-N-trimethylsilylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14F3NOSi/c1-16(2,3)14-8-5-4-6-9(7-8)15-10(11,12)13/h4-7,14H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUAXSJXKYFOXPW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)NC1=CC(=CC=C1)OC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14F3NOSi |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1,1-Trimethyl-N-(3-(trifluoromethoxy)phenyl)silanamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B1324266.png)